

N-Benzylideneaniline as a Schiff base ligand in coordination chemistry

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Compound of Interest

Compound Name: *N-Benzylideneaniline*

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An In-depth Technical Guide to **N-Benzylideneaniline** as a Schiff Base Ligand in Coordination Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-benzylideneaniline**, a versatile Schiff base ligand, and its role in coordination chemistry. It covers the synthesis of the ligand and its metal complexes, detailed structural characterization, and explores its applications in catalysis and medicinal chemistry.

Introduction to N-Benzylideneaniline

N-Benzylideneaniline is a primary Schiff base, an organic compound containing an imine or azomethine group ($-C=N-$).^{[1][2]} It is formed through the condensation reaction of an aromatic primary amine, aniline, with an aromatic aldehyde, benzaldehyde.^{[3][4]} The presence of a lone pair of electrons on the azomethine nitrogen atom makes **N-benzylideneaniline** an excellent chelating agent, capable of forming stable complexes with a wide array of transition metal ions.^{[5][6]} This ability to coordinate with metals is central to its utility. These metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and as biologically active agents with potential therapeutic value.^{[1][7][8]}

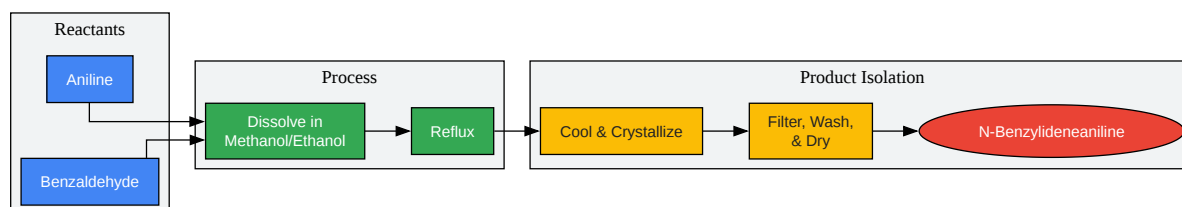
Synthesis Protocols

Synthesis of N-Benzylideneaniline Ligand

The synthesis of **N-benzylideneaniline** is a straightforward condensation reaction. Various methods exist, including conventional heating and greener, catalyst-assisted approaches at room temperature.[7][8]

Experimental Protocol (Conventional Method): A common laboratory-scale synthesis involves the following steps:

- **Reactant Preparation:** In a round-bottom flask, dissolve equimolar amounts of freshly distilled benzaldehyde and aniline in a suitable solvent, such as ethanol or methanol.[9]
- **Reaction:** The mixture is refluxed for a specified period, typically ranging from a few minutes to several hours.[2] Some procedures utilize a catalytic amount of acid to facilitate the reaction.[10]
- **Isolation and Purification:** Upon cooling the reaction mixture, the **N-benzylideneaniline** product often crystallizes. The solid product is then filtered, washed with a non-polar solvent like petroleum ether to remove unreacted starting materials, and dried in a desiccator.[5]
- **Yield:** This method can achieve high product yields, with some reports indicating yields as high as 85%. The purity can be checked by thin-layer chromatography (TLC) and its melting point, which is reported to be 56.2°C.[5][11]



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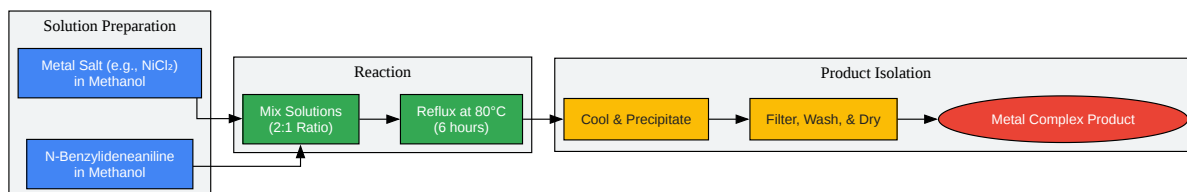
Caption: General workflow for the synthesis of **N-benzylideneaniline** ligand.

Synthesis of N-Benzylideneaniline Metal Complexes

The ligand readily forms complexes with various metal ions. The synthesis of a Nickel(II) complex is presented here as a representative example.

Experimental Protocol for $[\text{Ni}(\text{C}_{13}\text{H}_{11}\text{N})_2\text{Cl}_2]$:

- **Ligand Solution:** Prepare a solution by dissolving a specific molar amount of the synthesized **N-benzylideneaniline** ligand (e.g., 0.02 mole, 3.625 g) in 10 ml of methanol.[\[3\]](#)
- **Metal Salt Solution:** In a separate flask, dissolve the corresponding molar amount of the metal salt (e.g., 0.01 mole of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, 2.377 g) in a small volume of dry methanol (e.g., 5 ml).[\[3\]](#)[\[5\]](#)
- **Complexation Reaction:** Mix the methanolic solutions of the ligand and the metal salt in a 2:1 ligand-to-metal molar ratio.[\[3\]](#)[\[12\]](#)
- **Reflux:** Reflux the combined solution with constant stirring for approximately six hours at 80°C .[\[3\]](#)[\[5\]](#)[\[6\]](#)
- **Isolation:** After refluxing, allow the solution to cool for 24 hours. An olive-green colored complex will precipitate.[\[5\]](#)
- **Purification:** Filter the solid complex, wash it with petroleum ether, and dry it in a desiccator over activated silica gel.[\[5\]](#)



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Caption: General workflow for the synthesis of **N-benzylideneaniline** metal complexes.

Structural Characterization and Properties

N-benzylideneaniline typically acts as a neutral monodentate ligand, coordinating to the central metal ion through the nitrogen atom of the azomethine group ($-C=N-$).^{[12][13]} This coordination is confirmed by shifts in characteristic spectroscopic signals upon complex formation.

Caption: Coordination of **N-benzylideneaniline** to a central metal ion (M^{2+}).

Physico-Chemical Data

The formation of a metal complex alters the physical properties of the free ligand, such as color, melting point, and solubility.

Table 1: Physico-chemical Properties of **N-benzylideneaniline** and its Ni(II) Complex

Property	N-benzylideneaniline Ligand	$[Ni(C_{13}H_{11}N)_2Cl_2]$ Complex	Reference(s)
Color	Off-white	Olive green	[5]
Melting Point ($^{\circ}C$)	56.2	175.6	[5][10]
Molar Conductivity ($\Omega^{-1}cm^{-1}$)	Not applicable	84×10^{-6}	[3][10]

| Solubility | Soluble in non-polar solvents | Soluble in DMSO, Methanol |[5][13] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the structure of the ligand and elucidating its coordination mode in metal complexes.

Table 2: Key Spectroscopic Data for **N-benzylideneaniline** Ligand

Technique	Wavenumber/Shift	Assignment	Reference(s)
FT-IR	~1627 cm ⁻¹	v(C=N) azomethine stretch	[3] [13]
	~3060 cm ⁻¹	v(=C-H) aromatic stretch	[3] [13]
	~1191 cm ⁻¹	v(Ar-N) stretch	[3]
¹ H NMR	~10.0 ppm (singlet)	Azomethine proton (CH=N)	[3] [11]
	~6.5-8.5 ppm (multiplet)	Aromatic protons (Ar-H)	[13]

| ¹³C NMR | ~193.8 ppm | Azomethine carbon (CH=N) | [\[3\]](#)[\[10\]](#) |

Table 3: Key Spectroscopic Data for the [Ni(C₁₃H₁₁N)₂Cl₂] Complex

Technique	Wavenumber/Shift	Assignment & Interpretation	Reference(s)
FT-IR	~1603-1625 cm ⁻¹	v(C=N) shifted to lower frequency, confirming N-coordination	[3] [10] [13]
	~3400 cm ⁻¹	Broad band, v(O-H) of coordinated water molecules (if present)	[13]

| UV-Vis | ~360-386 nm | n-π* and π-π* transitions, shifted upon complexation | [\[3\]](#)[\[10\]](#) |

Applications in Research and Development

The unique properties of **N-benzylideneaniline** and its metal complexes make them valuable in several scientific and industrial domains.

Catalysis

Transition metal complexes of **N-benzylideneaniline** have demonstrated catalytic activity in various organic transformations. For example, Co(II) and Ni(II) complexes have been shown to be moderately active as heterogeneous catalysts in the benzoylation of phenol.[13] The catalytic utility of Schiff base complexes is a significant area of research, with applications in oxidation, polymerization, and stereoselective synthesis.[8][13]

Biological and Medicinal Chemistry

Schiff bases and their metal complexes are widely recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][14]

- **Antimicrobial Activity:** Studies have shown that metal complexes often exhibit enhanced antimicrobial activity compared to the free Schiff base ligand, a phenomenon attributed to chelation.[9][15]
- **Anticancer Potential:** In-silico docking studies have explored the potential of **N-benzylideneaniline** as a bone cancer drug, with a calculated binding energy of -4.63, suggesting it could be a promising candidate for further investigation.[4][16] This highlights its relevance to drug development professionals.

Analytical Chemistry

The ability of **N-benzylideneaniline** to form distinctly colored complexes with specific metal ions is utilized in analytical chemistry. A notable application is the spectrophotometric determination of Nickel(II) ions in environmental samples.[3][10] The complex formed has a maximum absorbance at 360 nm, allowing for the quantitative analysis of Ni²⁺ at low concentrations.[10][11]

Conclusion

N-benzylideneaniline is a fundamentally important Schiff base ligand whose ease of synthesis and versatile coordination behavior have established its place in modern chemistry. Its ability to form stable complexes with various metals provides a platform for developing novel catalysts, potent therapeutic agents, and sensitive analytical tools. For researchers in chemistry and drug

development, the continued exploration of **N-benzylideneaniline** and its derivatives offers promising avenues for innovation and discovery.

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